Impurity C of Alfacalcidol is a compound associated with the vitamin D analogue, Alfacalcidol, which is primarily used in the management of conditions such as hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in patients with chronic renal failure. Alfacalcidol is a synthetic derivative of vitamin D3, specifically designed to enhance calcium metabolism and bone health. The chemical structure of Impurity C is represented by the formula and has been assigned the CAS number 82266-85-1 .
Impurity C arises during the synthesis of Alfacalcidol, particularly through the chemical reactions involving vitamin D3. The production methods often lead to various impurities, including Impurity C, which necessitate purification processes to obtain high-purity Alfacalcidol for pharmaceutical use .
Impurity C belongs to the class of organic compounds known as secosteroids, which are characterized by a broken steroid structure. This class includes various derivatives of vitamin D and related compounds that play significant roles in biological processes related to calcium and phosphate metabolism .
The synthesis of Impurity C typically involves several steps starting from vitamin D3. A notable method includes the use of a Diels-Alder reaction to eliminate trans-isomer impurities generated during the initial chemical reactions. This approach is followed by high-pressure liquid chromatography (HPLC) for further purification, achieving a purity level exceeding 99.5% .
The molecular structure of Impurity C can be represented as follows:
The structural representation includes multiple functional groups characteristic of secosteroids, contributing to its biological activity and interaction with cellular receptors.
Impurity C can participate in various chemical reactions typical for organic compounds:
The specific conditions under which these reactions occur (temperature, solvent choice, catalysts) significantly influence the yield and purity of the resulting products.
Impurity C has several scientific uses:
Alfacalcidol (1α-hydroxycholecalciferol) is a clinically significant vitamin D analog used to manage calcium homeostasis disorders. Within its manufacturing process and stability profile, Impurity C emerges as a structurally complex degradation product or process-related impurity requiring stringent control. This compound exemplifies the critical role of impurity characterization in ensuring the therapeutic efficacy and safety of active pharmaceutical ingredients (APIs). Regulatory authorities mandate thorough identification and quantification of such impurities at levels as low as 0.1%, underscoring their pharmacopoeial relevance in pharmaceutical sciences [2] [6].
Impurity profiling is a regulatory requirement designed to comprehensively identify and quantify byproducts formed during drug synthesis or storage. For Alfacalcidol, the presence of Impurity C—a triazolo-cinnoline derivative—may signal specific synthetic pathway inefficiencies or storage vulnerabilities. Its structural complexity necessitates advanced analytical techniques for detection, as even trace impurities can compromise API batch consistency and therapeutic performance. Pharmaceutical manufacturers employ impurity reference standards like Impurity C to validate analytical methods, establish acceptance criteria, and monitor manufacturing processes. This aligns with the industry’s shift toward quality-by-design (QbD) principles, where impurity control strategies are integrated throughout the product lifecycle [3] [5] [8].
The characterization of Impurity C follows strict pharmacopoeial standards outlined in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP). These guidelines require:
The EP designates Impurity C as a specified impurity in Alfacalcidol monographs, necessitating routine monitoring in commercial batches. Suppliers provide this impurity with documentation traceable to pharmacopoeial standards, ensuring regulatory compliance during ANDAs (Abbreviated New Drug Applications) and GMP (Good Manufacturing Practice) inspections [6] [8] [9].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: